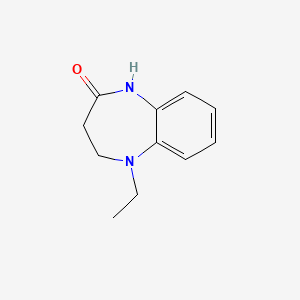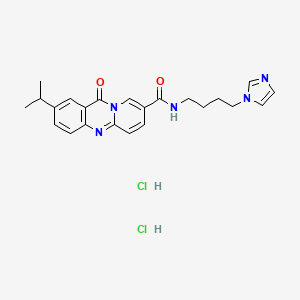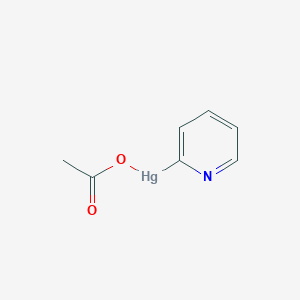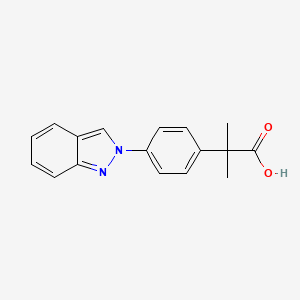
Biphenyl, 3-ethyl-4-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl, 3-ethyl-4-amino-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl group attached to the third carbon and an amino group attached to the fourth carbon of one of the benzene rings
準備方法
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing biphenyl, 3-ethyl-4-amino- involves the amination of 3-ethylbiphenyl. This can be achieved through a nucleophilic aromatic substitution reaction where an amino group is introduced to the biphenyl structure.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-ethylbiphenyl is reacted with an aryl halide in the presence of a palladium catalyst to introduce the amino group.
Industrial Production Methods: Industrial production of biphenyl, 3-ethyl-4-amino- typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions:
Oxidation: Biphenyl, 3-ethyl-4-amino- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: Biphenyl, 3-ethyl-4-amino- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: In the industrial sector, biphenyl, 3-ethyl-4-amino- is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of biphenyl, 3-ethyl-4-amino- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The biphenyl structure allows for π-π interactions with aromatic systems, further contributing to its biological effects.
類似化合物との比較
Biphenyl, 4-amino-: This compound has an amino group attached to the fourth carbon of the biphenyl structure but lacks the ethyl group.
Biphenyl, 3-ethyl-: This compound has an ethyl group attached to the third carbon of the biphenyl structure but lacks the amino group.
Uniqueness: Biphenyl, 3-ethyl-4-amino- is unique due to the presence of both the ethyl and amino groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
389104-60-3 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
2-ethyl-4-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3 |
InChIキー |
UDFWKBMSUBGIKE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
